1,3-benzothiazol-2-yl N-phenylbenzenecarbohydrazonothioate
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Overview
Description
2-{[(E)-PHENYL(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a phenylhydrazine moiety and a benzothiazole core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-PHENYL(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the condensation of 2-aminobenzothiazole with phenylhydrazine derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-aminobenzothiazole and phenylhydrazine.
Catalyst: Acetic acid.
Reaction Conditions: Heating at elevated temperatures (typically around 100-150°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-PHENYL(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring or phenylhydrazine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
2-{[(E)-PHENYL(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-PHENYL(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-PHENYL(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PHENOL: A similar compound with a phenol group instead of a benzothiazole ring.
1,3-DIMETHYL-5-[(1E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Another compound with a similar hydrazine moiety but different core structure.
Uniqueness
The uniqueness of 2-{[(E)-PHENYL(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE lies in its benzothiazole core, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C20H15N3S2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl (E)-N-anilinobenzenecarboximidothioate |
InChI |
InChI=1S/C20H15N3S2/c1-3-9-15(10-4-1)19(23-22-16-11-5-2-6-12-16)25-20-21-17-13-7-8-14-18(17)24-20/h1-14,22H/b23-19+ |
InChI Key |
WVUDQYRKYHZYIW-FCDQGJHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/SC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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